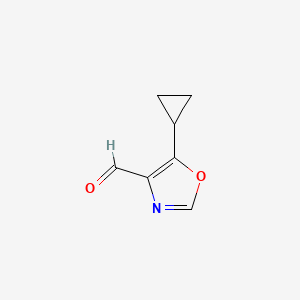

5-Cyclopropyl-1,3-oxazole-4-carbaldehyde

Beschreibung

5-Cyclopropyl-1,3-oxazole-4-carbaldehyde is a heterocyclic organic compound characterized by a five-membered oxazole ring containing one oxygen and one nitrogen atom. Key structural features include:

- Aldehyde functional group at position 4, enabling nucleophilic addition reactions and serving as a versatile synthetic intermediate.

- Oxazole core, which imparts aromaticity and polarity, making the compound relevant in pharmaceutical and agrochemical research .

The compound’s structure suggests applications in drug discovery, particularly in kinase inhibition or antimicrobial agents, where oxazole derivatives are well-documented.

Eigenschaften

IUPAC Name |

5-cyclopropyl-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-3-6-7(5-1-2-5)10-4-8-6/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMFJSLPPROLNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CO2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1,3-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of cyclopropylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of 5-Cyclopropyl-1,3-oxazole-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropyl-1,3-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The oxazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid.

Reduction: 5-Cyclopropyl-1,3-oxazole-4-methanol.

Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropyl-1,3-oxazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Cyclopropyl-1,3-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The following compounds share structural motifs with 5-Cyclopropyl-1,3-oxazole-4-carbaldehyde but differ in heteroatom composition, substituents, or functional group positioning:

Electronic and Reactivity Profiles

- Oxazole vs. Thiazole/Thiadiazole: The oxazole’s oxygen atom increases polarity compared to sulfur-containing thiazole/thiadiazole analogs, affecting solubility (e.g., oxazole may favor polar solvents).

- Aldehyde Position :

Stability and Reactivity

- Oxazole Aldehyde : The cyclopropyl group stabilizes the aldehyde via hyperconjugation, reducing oxidation rates compared to trifluoromethyl-substituted analogs (e.g., 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, which exhibits higher electrophilicity) .

- Thiadiazole Aldehyde : Position 2 aldehyde shows higher reactivity in condensation reactions, advantageous in polymer chemistry .

Pharmacological Potential

- Oxazole : Demonstrated in vitro activity against Gram-positive bacteria (MIC: 2–8 µg/mL) due to oxazole’s ability to disrupt cell wall synthesis .

Biologische Aktivität

5-Cyclopropyl-1,3-oxazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical interactions, cellular effects, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

5-Cyclopropyl-1,3-oxazole-4-carbaldehyde belongs to the isoxazole family, characterized by a five-membered ring structure containing nitrogen and oxygen. The presence of the aldehyde group enhances its reactivity, allowing it to participate in various biochemical reactions, including the formation of Schiff bases with amino groups in proteins.

Biochemical Interactions:

The compound interacts with several enzymes and proteins, influencing their activity. Notably, it has been shown to inhibit oxidoreductases and kinases, which are crucial for cell signaling pathways. This inhibition can lead to alterations in gene expression and cellular responses.

Cellular Effects:

Research indicates that 5-Cyclopropyl-1,3-oxazole-4-carbaldehyde can modulate levels of reactive oxygen species (ROS), thereby affecting cellular metabolism and inducing apoptosis in cancer cell lines. Its ability to influence ROS levels suggests a potential role in cancer therapy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been observed to induce apoptosis in MCF-7 breast cancer cells through the activation of p53 and caspase pathways .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Apoptosis induction via p53 activation |

| OVCAR-3 | 8.2 | COX-1 inhibition |

| U-937 | 12.1 | ROS modulation |

In Vivo Studies

Animal model studies indicate that the compound's effects vary with dosage. At lower doses, it modulates metabolic pathways without significant toxicity; however, higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity.

Table 2: Dosage Effects in Animal Models

| Dosage (mg/kg) | Observed Effects |

|---|---|

| 5 | Modulation of metabolic pathways |

| 20 | Hepatotoxicity observed |

| 50 | Nephrotoxicity observed |

Metabolic Pathways

The compound interacts with cytochrome P450 enzymes, which are vital for drug metabolism. This interaction suggests that it may influence pharmacokinetics and drug interactions significantly.

Transport and Distribution

Within biological systems, 5-Cyclopropyl-1,3-oxazole-4-carbaldehyde is transported via specific transporters and can accumulate in organelles such as mitochondria. This localization is crucial for its biological activity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Therapy: A study involving MCF-7 cells demonstrated that treatment with 5-Cyclopropyl-1,3-oxazole-4-carbaldehyde led to increased apoptosis rates compared to controls.

- Inflammation Models: In models of arthritis, compounds similar to this one have shown efficacy in reducing inflammation markers, suggesting potential applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.